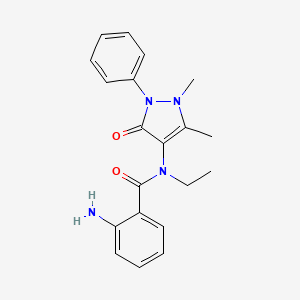![molecular formula C18H22ClNO B5146104 (4-chlorobenzyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine](/img/structure/B5146104.png)
(4-chlorobenzyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-chlorobenzyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine, also known as Venlafaxine, is an antidepressant medication used to treat major depressive disorder, anxiety disorders, and panic disorder. It belongs to the class of serotonin-norepinephrine reuptake inhibitors (SNRIs) and is chemically classified as a phenethylamine derivative.
Mécanisme D'action
(4-chlorobenzyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine works by inhibiting the reuptake of both serotonin and norepinephrine in the brain. This leads to an increase in the levels of these neurotransmitters, which are thought to be involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects:
(4-chlorobenzyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine has been shown to have a number of biochemical and physiological effects in the body. It has been shown to increase the levels of neurotransmitters such as serotonin and norepinephrine in the brain, which are thought to be involved in the regulation of mood and anxiety. It has also been shown to affect the levels of other neurotransmitters, such as dopamine and acetylcholine.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of (4-chlorobenzyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine in lab experiments is its well-established mechanism of action. This allows researchers to study the effects of the drug on specific neurotransmitter systems and to investigate potential new treatments for psychiatric disorders. However, one limitation of (4-chlorobenzyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine in lab experiments is its potential for side effects, which can complicate the interpretation of results.
Orientations Futures
There are a number of future directions for research on (4-chlorobenzyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine. One area of interest is the potential use of the drug in the treatment of other psychiatric disorders, such as post-traumatic stress disorder and obsessive-compulsive disorder. Another area of interest is the development of new drugs that target specific neurotransmitter systems, which may be more effective and have fewer side effects than current medications. Additionally, there is ongoing research into the mechanisms of action of (4-chlorobenzyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine and other antidepressant medications, which may lead to new insights into the underlying causes of psychiatric disorders.
Méthodes De Synthèse
The synthesis of (4-chlorobenzyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine involves a multi-step process that starts with the condensation of 4-chlorobenzyl chloride and 3-(4-methoxyphenyl)-1-methylpropylamine in the presence of a base. This reaction yields the intermediate compound (4-chlorobenzyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine hydrochloride. The hydrochloride salt is then treated with sodium hydroxide to yield (4-chlorobenzyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine.
Applications De Recherche Scientifique
(4-chlorobenzyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine has been widely studied for its antidepressant effects and its potential use in the treatment of other psychiatric disorders. It has been shown to be effective in treating major depressive disorder, generalized anxiety disorder, social anxiety disorder, and panic disorder.
Propriétés
IUPAC Name |
N-[(4-chlorophenyl)methyl]-4-(4-methoxyphenyl)butan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClNO/c1-14(20-13-16-5-9-17(19)10-6-16)3-4-15-7-11-18(21-2)12-8-15/h5-12,14,20H,3-4,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDCQENHXWMYNRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)OC)NCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-chlorophenyl)methyl]-4-(4-methoxyphenyl)butan-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[4-(2-chloro-4,6-dimethylphenoxy)butyl]amino}ethanol ethanedioate (salt)](/img/structure/B5146031.png)
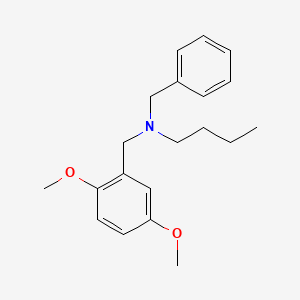

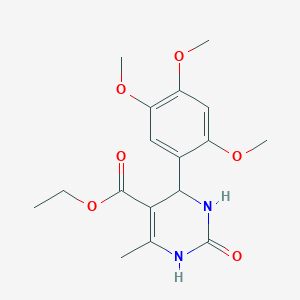
![5-methyl-4-(4-methylphenyl)-N-[1-(4-pyridinyl)ethyl]-3-thiophenecarboxamide](/img/structure/B5146053.png)

![N-(2-chlorobenzyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B5146068.png)
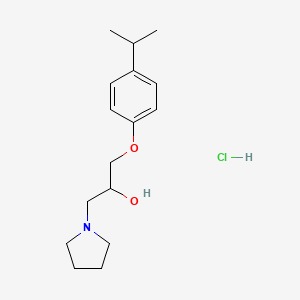
![6,8-dichloro-3-{[(3-chloro-4-fluorophenyl)amino]methyl}-4H-chromen-4-one](/img/structure/B5146083.png)
![N-(3,4-dimethoxyphenyl)-1-[(6-methyl-2-pyridinyl)carbonyl]-3-piperidinamine](/img/structure/B5146090.png)
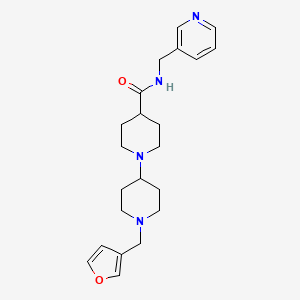
![4-chloro-3-(5-{[2,4-dioxo-3-(2-propyn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5146100.png)
![5-[(4,5-diphenyl-1H-imidazol-2-yl)thio]-N-heptylpentanamide](/img/structure/B5146109.png)
